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Compound of Interest

Compound Name: Daltroban

Cat. No.: B1669783 Get Quote

Daltroban (BM-13505): A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Pharmacological Properties
Daltroban, also known as BM-13505 and SKF-96148, is a potent and selective thromboxane

A2 (TXA2) receptor antagonist. Chemically, it is designated as 4-[2-[(4-

chlorophenyl)sulfonyl]amino]ethyl]benzeneacetic acid. Its primary pharmacological action is the

competitive inhibition of the thromboxane A2/prostaglandin H2 (TP) receptor, which plays a

crucial role in platelet aggregation and vasoconstriction.
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Property Value Reference

IUPAC Name

4-[2-[(4-

chlorophenyl)sulfonyl]amino]et

hyl]benzeneacetic acid

Synonyms BM-13505, SKF-96148

CAS Number 79094-20-5

Molecular Formula C₁₆H₁₆ClNO₄S

Molecular Weight 353.82 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO

Pharmacological Properties
Parameter Value

Species/Syste
m

Conditions Reference

IC₅₀ (Platelet

Aggregation)
77 nM Human U-46619-induced [1]

pA₂ Value 7.75 ± 0.07
Human Washed

Platelets
vs. U-46619 [2]

ED₅₀ (Pulmonary

Hypertensive

Response)

20 (16–29) µg/kg Rat (in vivo) [1]

ED₅₀ (Hematocrit

Increase)

217 (129–331)

µg/kg
Rat (in vivo) [1]

ED₅₀ (Mean

Arterial Pressure

Increase)

94 (64–125)

µg/kg
Rat (in vivo) [1]

Mechanism of Action and Signaling Pathway
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Daltroban exerts its effects by competitively blocking the TP receptor, a G-protein coupled

receptor (GPCR). The binding of the endogenous agonist, thromboxane A2, to the TP receptor

initiates a signaling cascade that leads to platelet activation and smooth muscle contraction.

Activation of the TP receptor leads to the coupling of Gαq and Gα13 proteins. Gαq activates

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the

endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). The increase in

cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, promotes platelet

shape change, granule secretion, and aggregation. Gα13 activation leads to the stimulation of

RhoGEFs, activating the small GTPase Rho, which is involved in cytoskeletal rearrangements

and smooth muscle contraction.

By antagonizing the TP receptor, Daltroban prevents these downstream signaling events,

thereby inhibiting platelet aggregation and vasoconstriction.
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Caption: Thromboxane A2 Signaling Pathway and Daltroban Inhibition.

Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the methodology to assess the inhibitory effect of Daltroban on platelet

aggregation induced by a thromboxane mimetic, U-46619, using light transmission

aggregometry.

Materials:

Human whole blood from healthy, drug-free volunteers

3.8% (w/v) Sodium Citrate

U-46619 (Thromboxane A2 mimetic)

Daltroban (BM-13505)

Phosphate Buffered Saline (PBS), pH 7.4

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

Light Transmission Aggregometer

Procedure:

Blood Collection and PRP/PPP Preparation:

Collect whole blood into tubes containing 3.8% sodium citrate (9:1, blood:citrate).

Centrifuge the blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 20 minutes.

Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

Aggregometry:
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Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.

Add various concentrations of Daltroban or vehicle (DMSO) to the PRP and incubate for 2

minutes.

Initiate platelet aggregation by adding a submaximal concentration of U-46619.

Record the change in light transmission for at least 5 minutes to measure the maximum

aggregation.

Data Analysis:

Calculate the percentage of inhibition of aggregation for each Daltroban concentration

compared to the vehicle control.

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the Daltroban concentration and fitting the data to a sigmoidal dose-response curve.
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Caption: Workflow for In Vitro Platelet Aggregation Assay.
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Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of Daltroban for the TP

receptor using a competitive radioligand binding assay.

Materials:

Human platelet membranes (source of TP receptors)

[³H]-SQ 29,548 (radioligand)

Daltroban (BM-13505)

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

Wash buffer (ice-cold binding buffer)

Glass fiber filters

Scintillation cocktail

Liquid scintillation counter

Procedure:

Membrane Preparation:

Prepare human platelet membranes from PRP by sonication or homogenization followed

by differential centrifugation to isolate the membrane fraction.

Determine the protein concentration of the membrane preparation (e.g., using a Bradford

or BCA assay).

Binding Assay:

In a series of tubes, add a fixed amount of platelet membrane protein (e.g., 50-100 µg).

Add a fixed concentration of the radioligand [³H]-SQ 29,548 (typically at or below its Kd

value).
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Add increasing concentrations of unlabeled Daltroban.

For total binding, add only the radioligand and membranes.

For non-specific binding, add a high concentration of a non-radiolabeled TP receptor

antagonist (e.g., unlabeled SQ 29,548) in addition to the radioligand and membranes.

Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to

reach equilibrium (e.g., 30-60 minutes).

Separation of Bound and Free Ligand:

Rapidly filter the incubation mixture through glass fiber filters under vacuum to trap the

membranes with bound radioligand.

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

Quantification:

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a liquid scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the Daltroban
concentration.

Determine the IC₅₀ value from the resulting competition curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion
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Daltroban is a well-characterized thromboxane A2 receptor antagonist with potent inhibitory

effects on platelet aggregation and vasoconstriction. The provided information on its chemical

properties, mechanism of action, and detailed experimental protocols offers a valuable

resource for researchers in the fields of pharmacology and drug development investigating the

therapeutic potential of TP receptor antagonism in cardiovascular and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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